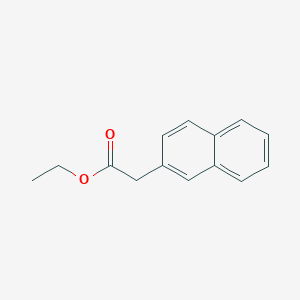

Ethyl 2-naphthylacetate

Description

Historical Context of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), is a white, crystalline solid composed of two fused benzene (B151609) rings. wikipedia.orgwikipedia.org Historically, it has been a cornerstone of industrial organic chemistry, primarily derived from coal tar, which can contain up to 10% naphthalene by weight. wikipedia.org From the 1960s to the 1990s, petroleum refining also became a significant source. wikipedia.org

The importance of naphthalene lies in its role as a precursor to a vast array of chemical derivatives. wikipedia.org These derivatives have been integral to the development of numerous sectors, including the manufacturing of dyes, pharmaceuticals, agricultural chemicals, and polymers. researchgate.netnih.gov For instance, the single largest industrial application of naphthalene is the production of phthalic anhydride (B1165640), a key component in the synthesis of resins, pigments, and plasticizers. wikipedia.org

Naphthalene derivatives such as naphthalenesulfonic acids and naphthols are crucial intermediates. researchgate.netrasayanjournal.co.in Naphthols, the monohydroxy derivatives of naphthalene, are used in perfumes, rubber antioxidants, and have been investigated for their antimicrobial properties. researchgate.netrasayanjournal.co.in The study of naphthalene and its derivatives has provided fundamental insights into aromatic chemistry, particularly electrophilic substitution reactions. rasayanjournal.co.in The development of processes to manufacture these derivatives, while largely established for many years, continues to evolve with improvements in equipment design and refining techniques to meet modern environmental standards. researchgate.net

Significance of Ester Functionality in Naphthyl Acetates

The ester functionality is central to the chemical reactivity and utility of naphthyl acetates. In compounds like 2-naphthyl acetate (B1210297) and its analogues, the ester group serves as a substrate for a class of enzymes known as esterases. ontosight.airesearchgate.net This property is widely exploited in biochemical and histochemical assays to detect and quantify esterase activity in various tissues and cell types. ontosight.aipscientifics.com For example, α-naphthyl acetate is a common non-specific substrate used to visualize general esterase distribution in cells, where enzymatic hydrolysis releases α-naphthol, which then reacts with a diazonium salt to produce a colored precipitate. researchgate.netpscientifics.com

This enzymatic susceptibility has significant implications in pharmacology and drug design. Esterases are often overexpressed in cancer cells compared to normal tissues, a characteristic that can be harnessed for targeted chemotherapy. researchgate.net Ester-containing prodrugs can be designed to be selectively activated by these enzymes within cancer cells, releasing the active therapeutic agent at the site of action. researchgate.net

Beyond biological applications, the ester group dictates the chemical behavior of naphthyl acetates. It can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, or transesterification to form a different ester. nih.gov The ester moiety also influences the compound's physical properties, such as solubility and boiling point, and can be chemically modified through reactions like reduction to form alcohol derivatives.

Contemporary Research Landscape of Ethyl 2-Naphthylacetate

This compound continues to be a relevant compound in modern chemical research, primarily as a versatile chemical intermediate and a specialized substrate. Its synthesis is typically achieved through the esterification of 2-naphthylacetic acid with ethanol (B145695), often catalyzed by a strong acid like anhydrous HCl or concentrated sulfuric acid.

Recent research highlights its application in various domains:

Catalytic Chemistry : The compound serves as a substrate in advanced catalytic reduction studies. For instance, manganese- or rhenium-catalyzed reductions of this compound using hydrosilanes have been shown to produce alkyl silyl (B83357) acetals in very high yields (94–99%).

Enzymatic Assays : It is employed as a chromogenic substrate for detecting esterase activity. The enzymatic hydrolysis of the ester can be monitored by measuring the absorbance of the product at a specific wavelength (313 nm).

Synthetic Chemistry : As a chemical intermediate, it undergoes a range of reactions including oxidation to form carboxylic acids, reduction to yield alcohol derivatives, and substitution reactions. Modern synthetic methodologies, such as the ultrasonically promoted synthesis of related compounds, demonstrate ongoing innovation in the preparation of naphthalene-based esters. bcrec.idresearchgate.net Research has detailed the kinetics of such reactions, investigating the effects of catalysts, temperature, and other conditions to optimize yield. bcrec.id

Biological Investigations : The lipophilic nature of the naphthalene ring combined with the ester group has led to investigations into the biological activities of this compound, including potential antimicrobial and anti-inflammatory effects.

The physical and chemical properties of this compound are foundational to its research applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Boiling Point | ~310 °C |

| Density | ~1.2 g/cm³ |

| Appearance | Not specified |

| Solubility | Lipophilic, favors organic solvents like ethyl acetate. |

Data sourced from multiple references. nih.govsynquestlabs.comuni.lu

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Resonances |

|---|---|

| ¹H NMR | Aromatic protons: δ 7.85–7.15 ppm; Methylene (B1212753) (CH₂) adjacent to ester oxygen: δ 4.05–4.30 ppm. |

| ¹³C NMR | Carbonyl carbon: δ 170.1–171.1 ppm. |

Data confirms the presence of the ester functional group and the naphthalene ring system.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-naphthalen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNMRIQALHUBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292625 | |

| Record name | ethyl 2-naphthylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-70-2 | |

| Record name | Ethyl (2-naphthyl)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-naphthylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Naphthylacetate and Its Analogues

Esterification Reactions for Ethyl 2-Naphthylacetate Synthesis

Esterification remains a cornerstone for the synthesis of this compound, primarily involving the reaction of 2-naphthylacetic acid with ethanol (B145695). The choice between direct and indirect pathways often depends on the desired reaction kinetics, yield, and purity.

Direct Esterification (Fischer-Speier Esterification)

The most common direct method is the Fischer-Speier esterification, a condensation reaction between 2-naphthylacetic acid and an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comnumberanalytics.com This acid-catalyzed reaction is reversible, and to drive the equilibrium toward the product (the ester), either the alcohol is used in large excess or the water formed during the reaction is continuously removed. numberanalytics.comlibretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.comlibretexts.org

Indirect Esterification

Indirect methods involve the conversion of the carboxylic acid into a more reactive intermediate. A prevalent approach is the formation of an acyl chloride. 2-Naphthylacetic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce 2-naphthylacetyl chloride. orgsyn.org This highly reactive acyl chloride is then reacted with ethanol to yield this compound. This method often results in higher yields and avoids the equilibrium limitations of direct esterification.

Another sophisticated indirect route is the Arndt-Eistert synthesis. This procedure involves converting the acid chloride (1-naphthoyl chloride in a related synthesis) into a diazoketone intermediate using diazomethane. orgsyn.orgorgsyn.org The subsequent Wolff rearrangement of the diazoketone in the presence of a catalyst (e.g., silver benzoate) and ethanol yields the homologated ester, ethyl 1-naphthylacetate (B1228651). orgsyn.orgorgsyn.org While effective, this method requires the handling of hazardous diazomethane. orgsyn.org

The choice of catalyst is critical in direct esterification, significantly influencing reaction rates and yields.

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts for Fischer esterification. masterorganicchemistry.com They increase both the reaction rate and the final yield by acting as a catalyst and a dehydrating agent (in the case of concentrated H₂SO₄). scienceready.com.au

Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to assist in the direct esterification of carboxylic acids. mdpi.com In a study, TiCl₄ facilitated the esterification of naphthylacetic acid with 3-phenyl propanol, resulting in a 50% yield at room temperature. mdpi.com

Mixed Catalyst Systems: Combinations of catalysts can exhibit synergistic effects. A mixed system of Fe₂(SO₄)₃·4H₂O and concentrated H₂SO₄ has been reported as a highly efficient catalyst for the esterification of various acids, including 1-naphthylacetic acid. researchgate.net This system significantly improved yields and reduced reaction times compared to using either catalyst alone. researchgate.net

Coupling Reagents: Modern coupling reagents offer rapid and mild alternatives. The reagent 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been used to mediate the esterification of 2-naphthylacetic acid. acs.orgacs.org In a nonalcoholic solvent like acetonitrile (B52724) (MeCN) with N,N-diisopropylethylamine (DIEA) as a base, this method achieved an 85% yield in just one minute. acs.orgacs.org

| Catalyst System | Reactants | Solvent | Yield (%) | Reaction Time | Conditions | Reference |

|---|---|---|---|---|---|---|

| H₂SO₄ (Concentrated) | Carboxylic Acid + Alcohol | Excess Alcohol | High | Hours | Reflux | masterorganicchemistry.comscienceready.com.au |

| TiCl₄ | Naphthyl Acetic Acid + 3-Phenyl Propanol | Dichloromethane (B109758) | 50 | 10 h | Room Temperature | mdpi.com |

| Fe₂(SO₄)₃·4H₂O / H₂SO₄ | 1-Naphthylacetic Acid + Methanol/Ethanol | Methanol/Ethanol | >95 | 1-2 h | Reflux | researchgate.net |

| NDTP / DIEA | 2-Naphthylacetic Acid + Methanol | Acetonitrile (MeCN) | 85 | 1 min | Stirring at RT | acs.orgacs.org |

Alkylation and Arylation Strategies in Naphthyl Acetate (B1210297) Synthesis

The synthesis of structural analogues, such as those containing an ether linkage, relies on alkylation strategies. These methods are crucial for producing compounds like ethyl 2-(naphthalen-2-yloxy)acetate.

The O-alkylation of a naphthol is a primary route to synthesizing naphthyloxy acetates. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of a naphthol to form a nucleophilic naphthoxide ion, which then attacks an alkyl halide. For the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, 2-naphthol (B1666908) (also known as β-naphthol) is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). semanticscholar.org The reaction is typically performed in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone (B3395972) or chlorobenzene (B131634). The base deprotonates the hydroxyl group of 2-naphthol, and the resulting naphthoxide ion undergoes a nucleophilic substitution reaction with the ethyl haloacetate to form the ether bond.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, making it highly suitable for O-alkylation. semanticscholar.org In the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, a solid-liquid PTC system is employed. semanticscholar.orgbcrec.id The reactants consist of solid potassium carbonate (base) and a solution of 2-naphthol and ethyl bromoacetate in an organic solvent like chlorobenzene. semanticscholar.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), is added to the system. semanticscholar.orgbcrec.id The mechanism involves the TBAB catalyst exchanging its bromide anion for the naphthoxide anion (formed at the solid-liquid interface) to create a lipophilic ion pair, [ArO⁻Q⁺]. This ion pair is soluble in the organic phase, where it can readily react with ethyl bromoacetate to form the final product and regenerate the catalyst. This technique avoids potential side reactions like the hydrolysis of the ester product that could occur in aqueous alkaline solutions. semanticscholar.org

Research has shown that the reaction rate is significantly enhanced by this method. Kinetic studies demonstrate that the reaction follows pseudo-first-order kinetics. semanticscholar.orgbcrec.id

| Condition | Catalyst | Apparent Rate Constant (k_app) (min⁻¹) | Reference |

|---|---|---|---|

| Conventional Stirring (600 rpm) | TBAB | 6.42 × 10⁻³ | semanticscholar.orgbcrec.id |

| Ultrasound (28 kHz) | TBAB | 13.51 × 10⁻³ | semanticscholar.org |

| Ultrasound (40 kHz) | TBAB | 25.22 × 10⁻³ | semanticscholar.orgbcrec.id |

| No Catalyst | None | Very Little Reaction | semanticscholar.org |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of this compound and its analogues to reduce environmental impact. A key focus is the use of alternative energy sources to enhance reaction efficiency.

Ultrasonication has emerged as a significant green technique. researchgate.net In the phase-transfer catalyzed synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, the application of ultrasound irradiation (e.g., at 40 kHz) has been shown to dramatically increase the reaction rate. semanticscholar.orgbcrec.id The apparent rate constant (k_app) for the reaction with TBAB as a catalyst under 40 kHz ultrasound was 25.22×10⁻³ min⁻¹, nearly four times faster than the rate under conventional mechanical stirring (6.42×10⁻³ min⁻¹). semanticscholar.orgbcrec.id This acceleration is attributed to the phenomenon of cavitation, which enhances mass transfer between the solid and liquid phases. This increased efficiency leads to shorter reaction times, reduced energy consumption, and often cleaner product formation. researchgate.net

Other green approaches include the development of environmentally friendly catalytic systems. For instance, the selective acetylation of 2-naphthol to 2-naphthyl acetate has been achieved using nickel nitrate (B79036) as a catalyst with acetic acid, which is a more benign acetylating agent than acetyl chloride. sciencepublishinggroup.comresearchgate.net Furthermore, strategies that utilize readily available, low-cost raw materials and employ mild reaction conditions to minimize side reactions and environmental pollution are central to green synthesis. dergipark.org.tr The development of catalyst-free synthesis methods, such as certain ultrasound-assisted reactions, also represents a significant step towards more sustainable chemical production. researchgate.net

Atom Economy Maximization in Synthetic Routes

The principle of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The traditional synthesis of this compound often involves the Fischer-Speier esterification of 2-naphthylacetic acid with ethanol. wikipedia.orgsciencemadness.org While effective, this method generates water as a byproduct, which inherently lowers the atom economy.

To enhance atom economy, alternative synthetic strategies are being explored. Addition reactions, for example, are intrinsically more atom-economical. A hypothetical, highly atom-economical route could involve the direct catalytic carboxylation of 2-vinylnaphthalene (B1218179) with carbon monoxide and ethanol using a suitable transition metal complex. This process would theoretically incorporate all reactant atoms into the final this compound product.

Utilization of Safer Solvents and Reaction Media

The selection of solvents plays a critical role in the environmental footprint of a chemical synthesis. Traditional methods for producing this compound may utilize hazardous volatile organic compounds (VOCs) such as benzene (B151609) or toluene. usc.edu Green chemistry promotes the use of safer alternatives to mitigate environmental and health risks. usc.edu

One such alternative is the use of supercritical fluids, like supercritical carbon dioxide (scCO₂), which is non-toxic and non-flammable. Another class of greener solvents is ionic liquids (ILs), which are salts that are liquid at low temperatures. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive replacements for conventional organic solvents. In some cases, acidic ionic liquids can even function as both the solvent and the catalyst in esterification reactions, streamlining the process. mdpi.com

Water is considered the ultimate green solvent. While the low solubility of 2-naphthylacetic acid in water presents a challenge for direct esterification, techniques such as phase-transfer catalysis can be employed to facilitate the reaction in an aqueous medium. bcrec.idsemanticscholar.org Research has shown that a small amount of water can play a significant role in solid-liquid phase transfer catalysis for the synthesis of related compounds. bcrec.idsemanticscholar.org

| Solvent Type | Examples | Advantages in Synthesis |

|---|---|---|

| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, easily removable, tunable properties. |

| Ionic Liquids | Acidic Ionic Liquids | Low volatility, high thermal stability, can act as both solvent and catalyst. mdpi.com |

| Benign Solvents | Water | Environmentally friendly, non-toxic, readily available. bcrec.idsemanticscholar.org |

Energy-Efficient Synthesis Protocols (e.g., Ultrasonication, Microwave Irradiation)

To curb the energy demands of chemical synthesis, alternative energy sources are being investigated. researchgate.net

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has proven to be a powerful technique for accelerating chemical reactions. derpharmachemica.comsioc-journal.cnajol.info Microwaves directly and rapidly heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes. scielo.org.mx This can also lead to higher yields and product purities. The synthesis of this compound and its analogues can be expedited using microwave irradiation, sometimes even in the absence of a solvent, further bolstering the green credentials of the process. nih.gov

| Energy Source | Principle | Advantages in this compound Synthesis |

|---|---|---|

| Ultrasonication | Acoustic cavitation creates localized high temperature and pressure. nih.gov | Reduced reaction times, milder conditions, and lower energy input. bcrec.idsemanticscholar.org |

| Microwave Irradiation | Direct and rapid heating of polar molecules. | Dramatically reduced reaction times, higher yields, and potential for solvent-free conditions. scielo.org.mxnih.gov |

Novel Catalytic Systems for Enhanced this compound Synthesis

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of this compound synthesis.

Homogeneous Catalysis Development (e.g., Nickel-based systems for related acetylation)

Homogeneous catalysts exist in the same phase as the reactants, which allows for high activity and selectivity. britannica.comresearchgate.net While specific literature on nickel-catalyzed synthesis of this compound is limited, related acetylation and acylation reactions using nickel catalysts provide valuable insights. sioc-journal.cnrsc.orgsioc-journal.cnchemrxiv.orgacs.org For instance, an environmentally friendly protocol for the selective acetylation of 2-naphthol to 2-naphthyl acetate using nickel-based homogeneous catalysts has been developed. researchgate.netsciencepublishinggroup.com In this study, nickel nitrate demonstrated the best catalytic performance among various nickel salts, achieving high conversions with acetic acid as the acetylating agent. researchgate.netsciencepublishinggroup.com

| Catalyst (30mg) | Acylating Agent | Conversion (%) |

|---|---|---|

| Ni(NO₃)₂ | Acetic acid | 90 |

| Ni(NO₃)₂ | Acetic anhydride (B1165640) | 35 |

| Ni(NO₃)₂ | Acetyl chloride | 60 |

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant practical advantages, including easy separation from the product and reusability. frontiersin.org This simplifies the work-up process and contributes to a more sustainable and cost-effective synthesis. For the esterification of 2-naphthylacetic acid, solid acid catalysts can be used as alternatives to traditional mineral acids. Examples include ion-exchange resins, zeolites, and supported catalysts where the active species is immobilized on a solid support like silica (B1680970) or alumina. These materials can be easily filtered out at the end of the reaction and often reused multiple times without significant loss of activity. The use of heterogeneous catalysts also minimizes the corrosive waste streams associated with homogeneous acid catalysts. google.com

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is not chiral, its derivatives can possess chirality. The synthesis of specific stereoisomers (enantiomers or diastereomers) of these derivatives is of great interest, particularly for pharmaceutical applications where a single enantiomer often exhibits the desired therapeutic effect.

One powerful strategy for achieving stereoselectivity is asymmetric catalysis , which employs a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of an α,β-unsaturated ester using a chiral transition metal catalyst can produce a chiral α-arylpropionic acid derivative with high enantiomeric excess.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a subsequent reaction to occur from a specific direction, thereby creating the desired stereocenter. After the transformation, the auxiliary is removed.

Enzymatic resolutions offer a biocatalytic route to chiral compounds. In this method, an enzyme, such as a lipase (B570770), selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

Mechanistic Investigations and Chemical Reactivity of Ethyl 2 Naphthylacetate

Hydrolytic Pathways of Ethyl 2-Naphthylacetate Esters

The ester linkage in this compound is susceptible to hydrolysis through several catalytic pathways, including enzymatic and chemical methods. These processes are fundamental in understanding the compound's stability and reactivity in different chemical environments.

Enzymatic Hydrolysis Mechanisms (e.g., by α-Chymotrypsin and Lipases)

Enzymes, with their high specificity and efficiency, are potent catalysts for the hydrolysis of esters like this compound. α-Chymotrypsin and various lipases have been extensively studied for their ability to cleave the ester bond in naphthyl acetate (B1210297) derivatives.

The hydrolysis of 2-naphthyl acetate by α-chymotrypsin has been shown to follow the Michaelis-Menten kinetic model. researchgate.netresearchgate.net This mechanism involves the formation of an enzyme-substrate complex, followed by a two-step "ping-pong" process. libretexts.org In the first step, the serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate and the release of the alcohol portion (ethanol in the case of this compound). An acyl-enzyme intermediate is formed, which is subsequently hydrolyzed by water in the second step, regenerating the free enzyme and releasing the carboxylic acid (2-naphthylacetic acid). libretexts.orgopenmopac.net The catalytic activity of α-chymotrypsin can be influenced by the presence of surfactants, which can alter the enzyme's conformation and the partitioning of the substrate. researchgate.net

Lipases are another class of enzymes that effectively catalyze the hydrolysis of esters. mdpi.com The lipase-catalyzed hydrolysis of 2-naphthyl esters has been investigated in biphasic systems, where the reaction occurs at the interface between the aqueous and organic phases. nih.gov This interfacial activation is a key characteristic of lipase (B570770) catalysis. researchgate.netdiva-portal.org The mechanism also generally adheres to Michaelis-Menten kinetics. nih.govresearchgate.net The catalytic triad (B1167595) in the lipase active site (typically serine, histidine, and aspartate/glutamate) facilitates the nucleophilic attack on the ester's carbonyl carbon, similar to the mechanism of α-chymotrypsin. diva-portal.org Lipases from various sources, such as Candida antarctica and Rhizopus oryzae, have been employed for the hydrolysis and synthesis of a wide range of esters, including those with bulky groups like the naphthyl moiety. mdpi.comnih.gov

| Enzyme | Substrate (Analog) | Kinetic Model | Key Mechanistic Features |

| α-Chymotrypsin | 2-Naphthyl acetate | Michaelis-Menten | Formation of an acyl-enzyme intermediate, "ping-pong" mechanism. researchgate.netlibretexts.org |

| Lipase | 2-Naphthyl esters | Michaelis-Menten | Interfacial activation, catalytic triad involvement. nih.govdiva-portal.org |

Acid- and Base-Catalyzed Hydrolysis Kinetics

The hydrolysis of this compound can also be achieved through conventional chemical means, with the rate being significantly influenced by pH. Both acid and base catalysis proceed through distinct mechanisms.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen of the ester. nih.gov This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. nih.govepa.gov The subsequent steps involve proton transfers and the elimination of ethanol (B145695) to yield the carboxylic acid and regenerate the acid catalyst. nih.gov The reaction is typically first-order with respect to both the ester and the acid catalyst. scribd.comscribd.com For related esters, an inverse solvent kinetic isotope effect (kH₃O⁺/kD₃O⁺ < 1) has been observed, which is consistent with a mechanism involving a pre-equilibrium protonation step.

| Catalysis Type | Key Mechanistic Steps | Kinetic Order |

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of alcohol. | First-order in ester and acid. scribd.comscribd.com |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide (B78521) ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of alkoxide leaving group. 4. Deprotonation of the carboxylic acid. | First-order in ester and base. nih.gov |

Derivatization and Functionalization Reactions of the Naphthyl Moiety

The naphthyl group of this compound offers a platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution on the Naphthyl Ring

The electron-rich naphthalene (B1677914) ring system is amenable to electrophilic aromatic substitution reactions. The directing effects of the substituent at the 2-position (the -CH₂COOEt group) will influence the position of substitution. Generally, the α-positions (1, 4, 5, and 8) of the naphthalene ring are more reactive towards electrophiles than the β-positions (3, 6, and 7).

Nitration of naphthyl derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. For a 2-substituted naphthalene, the incoming nitro group is expected to substitute at one of the activated α-positions. Side-chain nitration has also been observed in some dimethylnaphthalene systems under specific conditions. cdnsciencepub.com

Bromination of 2-substituted naphthalenes, such as 2-naphthyl benzoate, has been shown to occur at the 1-position when the reaction is carried out in glacial acetic acid with bromine and a trace of iron powder. sci-hub.se This indicates a preference for substitution at the adjacent α-position.

Nucleophilic Reactions at the Ester Carbonyl

The ester functionality of this compound is a key site for nucleophilic attack, enabling its conversion into other carboxylic acid derivatives.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.comchemistrysteps.com The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone and an alkoxide. masterorganicchemistry.com The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated upon workup to yield the tertiary alcohol. masterorganicchemistry.comchemistrysteps.com

Ammonolysis: The reaction of esters with ammonia, known as ammonolysis, yields an amide and an alcohol. youtube.com For this compound, this reaction would produce 2-naphthylacetamide and ethanol. This reaction is generally slower than hydrolysis. youtube.com

Photochemical Transformations Involving Naphthyl Acetate Scaffolds (e.g., Photo-Fries rearrangements)

Naphthyl acetates are known to undergo the Photo-Fries rearrangement , a photochemical reaction that converts an aryl ester into hydroxy aryl ketones upon irradiation with UV light. asianpubs.org This reaction proceeds via the homolytic cleavage of the ester's carbon-oxygen bond, generating a radical pair within a solvent cage. researchgate.netrit.edu

Upon excitation to an excited singlet state, the naphthyl acetate molecule can undergo intersystem crossing to a triplet state or directly cleave to form a naphthoxyl radical and an acetyl radical. acs.org This radical pair can either recombine within the solvent cage to form ortho- and para-acetylnaphthols or diffuse out of the cage to form other products, such as the parent naphthol by abstracting a hydrogen atom from the solvent. asianpubs.orgresearchgate.net

For 2-naphthyl acetate, the Photo-Fries rearrangement primarily yields 1-acetyl-2-naphthol. asianpubs.org The quantum yield of the reaction, which is a measure of its efficiency, is dependent on the solvent and other reaction conditions. acs.org For the related 1-naphthyl acetate, quantum yields for the decay of the excited singlet state have been reported as 0.17 in acetonitrile (B52724) and 0.42 in methanol. acs.org

| Photochemical Reaction | Intermediate Species | Major Products from 2-Naphthyl Acetate |

| Photo-Fries Rearrangement | Naphthoxyl radical and acetyl radical pair in a solvent cage. researchgate.netrit.edu | 1-Acetyl-2-naphthol, 2-Naphthol (B1666908). asianpubs.org |

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on the transformations of this compound are not extensively documented in the available literature. However, the reactivity of this compound can be understood by examining the principles of ester hydrolysis and the behavior of related compounds like naphthyl acetates and simple alkyl esters such as ethyl acetate.

The most common transformation for esters is hydrolysis, which can be catalyzed by acid or base, or occur under neutral conditions. The base-catalyzed hydrolysis of esters, known as saponification, generally proceeds through a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. epa.gov

Kinetic studies on the alkaline hydrolysis of 4-substituted 1-naphthyl acetates show that the reaction follows second-order kinetics. The rate of this reaction is influenced by the nature of substituents on the naphthyl ring. Similarly, the ammonolysis of these esters has been investigated, revealing mechanisms that range from general base catalysis to simple unassisted nucleophilic substitution, depending on the electronic properties of the substituents. These findings suggest that the reactivity of the ester group in naphthyl-containing compounds is sensitive to the electronic environment of the aromatic system.

Table 1: Reaction Thermochemistry Data for Ethyl Acetate Hydrolysis This table presents data for the hydrolysis of ethyl acetate (C₄H₈O₂ + H₂O = C₂H₆O + C₂H₄O₂) as an illustrative example of ester thermodynamics.

| Thermodynamic Quantity | Value | Units | Conditions | Source |

| Enthalpy of Reaction (ΔrH°) | 3.7 ± 0.2 | kJ/mol | Liquid Phase | nist.gov |

The activation energy (Ea) is a critical parameter in reaction kinetics, representing the energy barrier that must be overcome for a reaction to occur. longdom.org For the gas-phase pyrolysis of ethyl acetate, which proceeds through a six-membered cyclic transition state, computational studies using the PM3 semi-empirical method have been performed to determine the activation parameters. academicjournals.org These calculations provide a theoretical basis for understanding the energy requirements and the geometry of the transition state in ester elimination reactions. academicjournals.org

Conformational Analysis and Molecular Dynamics of this compound and Related Esters

The spatial arrangement and dynamic behavior of this compound are crucial for understanding its interactions and reactivity. While direct studies on this specific molecule are limited, research on the closely related model compound 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate (ANA) provides significant insights into the conformational properties of the 2-naphthylacetate moiety. rsc.orgresearchgate.net

Molecular dynamics (MD) simulations and conformational analysis reveal distinct preferences for the orientation of different parts of the molecule. rsc.org The analysis of MD trajectories for ANA indicates that the preferred orientation for the bond between the aromatic ring and the adjacent methylene (B1212753) group (Car–CH₂) is one where the plane formed by the Car–CH₂–C* bonds is roughly perpendicular to the naphthyl group (corresponding to a dihedral angle, ϕ, of approximately ±90°). rsc.orgresearchgate.net

Furthermore, the conformation around the CH₂–C* bond shows a strong energetic penalty for the trans orientation, which is disfavored by about 1.5 kcal mol⁻¹ compared to the gauche conformation. rsc.orgresearchgate.net Studies on simpler esters like ethyl acetate and methyl propanoate show a general preference for a cis (or syn) arrangement of the OC–X–C atoms (where X is the ester oxygen), as this conformation is more stable. researchgate.net The rotational barrier for the OC–O–C bond in methyl acetate has been calculated to be between 11 and 13 kcal/mol. researchgate.net

Molecular dynamics simulations have been used to probe the dynamic behavior of the ANA model compound at various temperatures. researchgate.netacs.org These simulations, performed in a canonical ensemble, help in understanding how the molecule samples different conformations over time. researchgate.netacs.org At 300 K, the molecule does not appear to sample the entire conformational space within the simulation time, but at higher temperatures (500 K, 750 K, and 1000 K), the time-dipole correlation function can be evaluated to describe the molecule's rotational dynamics. researchgate.netacs.org

Table 2: Conformational Energy Parameters for a Naphthylacetate-related Model Compound (ANA) Data derived from molecular dynamics analysis of 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate (ANA). rsc.org

| Interaction / Segment | Description | Conformational Preference | Energy (kcal mol⁻¹) |

| CH₂–C* bond | Stability of gauche vs. trans | gauche favored | ~1.5 (destabilization of trans) |

| O–CH₂ bond in O–CH₂–CH₂–O | Stability of trans vs. gauche | trans favored | Eσ ≈ 1.2 |

| CH₂–CH₂ bond in O–CH₂–CH₂–O | Stability of gauche vs. trans | gauche favored | Eσ1 ≈ -0.9 |

| Second-order interactions (gauche states) | Stability of g±g∓ vs. g±g± | Opposite (g±g∓) favored | Eω ≈ -1.0 |

| Second-order interactions (gauche states) | Stability of g±g± vs. trans | Identical (g±g±) favored | Eγ ≈ -0.6 |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Naphthylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the connectivity and spatial arrangement of atoms can be meticulously mapped.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

The ¹H NMR spectrum of ethyl 2-naphthylacetate provides crucial information about the different types of protons and their neighboring environments. The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) of the ethyl group are expected to resonate as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH3) will appear as a triplet. The methylene protons of the acetate (B1210297) group (-CH2-CO) will be observed as a singlet. The seven protons of the naphthyl group will produce a complex multiplet pattern in the aromatic region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester group is characteristically found in the downfield region. The naphthyl ring will show a set of signals in the aromatic region, while the carbons of the ethyl group and the acetate methylene will appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthyl-H | ~7.4 - 8.2 (m) | ~125 - 135 |

| -CH₂- (acetate) | ~3.8 (s) | ~41 |

| -O-CH₂- (ethyl) | ~4.2 (q) | ~61 |

| -CH₃ (ethyl) | ~1.3 (t) | ~14 |

| C=O | - | ~171 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, NOESY)

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.orgnanalysis.com In this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. nanalysis.com It would also reveal the intricate coupling network within the naphthyl ring protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orghuji.ac.il This is particularly useful for determining the three-dimensional structure and conformation of a molecule. libretexts.org For this compound, NOESY could reveal spatial proximities between the acetate methylene protons and certain protons on the naphthyl ring, helping to define the preferred orientation of the side chain relative to the ring system.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. spectroscopyonline.com A prominent peak will be the C=O stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester will also be visible, usually as two bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and acetate methylene groups will appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene (B1677914) ring will be found in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 - 1750 |

| C-O (Ester) | Stretch | ~1000 - 1300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | ~1400 - 1600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.orgthermofisher.com For this compound, the symmetric breathing vibrations of the naphthalene ring are expected to be strong in the Raman spectrum. The C=O stretch is also Raman active. By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved, aiding in the unequivocal identification of the compound. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. dtu.dk By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the exact molecular formula can be confirmed. For this compound (C₁₄H₁₄O₂), the expected exact mass is 214.0994 g/mol . nih.gov HRMS analysis would provide an experimental mass value that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. dtu.dk Fragmentation patterns observed in the mass spectrum can also provide additional structural information. For instance, a common fragment would be the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

The electronic transitions of this compound are characterized by its UV-Visible absorption and fluorescence spectra, which are primarily influenced by the naphthalene moiety.

The UV-Visible spectrum of the ethyl acetate fraction of similar compounds shows a number of absorption peaks in the region of 200 nm to 250 nm, with a maximum absorption peak typically around 205 nm. researchgate.net For comparison, studies on 1-naphthyl acetate, a related compound, identify three main absorption regions: 200–240 nm, 240–300 nm, and 300–350 nm. researchgate.net The absorption spectrum of 1-naphthyl acetate is noted to be shifted to longer wavelengths compared to unsubstituted naphthalene. researchgate.net The hydrolysis of 2-naphthyl acetate, another related compound, can be monitored spectrophotometrically by observing the increase in absorbance of the product, 2-naphthol (B1666908), at a wavelength of 328 nm. researchgate.net

Fluorescence spectroscopy provides further information on the excited states of the molecule. The fluorescence emission spectra of related naphthalene derivatives are sensitive to the polarity of the solvent. rsc.org For instance, a decrease in solvent polarity can lead to a decrease in fluorescence intensity. rsc.org In studies of enzyme-catalyzed hydrolysis, the intrinsic fluorescence of the enzyme can be altered by its interaction with 2-naphthyl acetate, suggesting changes in the enzyme's conformation. researchgate.net

| Spectroscopic Data for Naphthalene Derivatives | |

| Technique | Observation |

| UV-Visible Absorption (1-Naphthyl Acetate) | Three absorption regions: 200-240 nm, 240-300 nm, 300-350 nm. researchgate.net |

| UV-Visible Absorption (Ethyl Acetate Fraction) | Maximum absorption peak around 205 nm. researchgate.net |

| Fluorescence Emission | Intensity is sensitive to solvent polarity. rsc.org |

Solid-State Structure Determination of this compound and Derivatives

The three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of this compound.

X-ray Single Crystal Diffraction Analysis

While a specific crystal structure for this compound is not detailed in the provided search results, the general methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density distribution within the crystal, leading to the elucidation of the atomic arrangement. uhu-ciqso.es

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netdergipark.org.tr This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal.

| Contribution of Intermolecular Contacts to Crystal Packing for a Related Ethyl Acetate Derivative nih.gov | |

| Contact Type | Percentage Contribution |

| H···H | 43.6% |

| C···H/H···C | 15.6% |

| O···H/H···O | 14.9% |

| N···H/H···N | 11.2% |

Dielectric Relaxation Spectroscopy for Molecular Mobility Studies

Dielectric relaxation spectroscopy is employed to study the molecular dynamics and mobility of molecules in response to an applied electric field. Studies on 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate (ANA), a model compound for the side chain of related polymers, provide significant insights. acs.orgresearchgate.net

The complex dielectric permittivity (ε*) of ANA was measured as a function of both temperature (from -130 to 0 °C) and frequency (from 10⁻⁴ to 10² kHz). acs.org The loss component (ε'') shows a prominent peak, with the maximum for 1 Hz located at -43 °C, which is close to its calorimetric glass transition temperature (Tg). acs.org This primary relaxation, known as the α-relaxation, is associated with the cooperative motions of the molecules and is a characteristic feature of the glass-rubber transition. scitation.orgcsic.es

In the glassy state, at very low frequencies, two sub-glass relaxations (β and γ) are observed. csic.es The fact that these two relaxations appear as Debye peaks suggests they are related to conformational transitions around the CH₂–CH₂ and CH₂–O bonds within the molecule's side chain. csic.es A comparison of the relaxation behavior of the model compound with that of polymers containing the same side group helps to determine the effect of molecular connectivity on the dielectric relaxation behavior. researchgate.net

| Dielectric Relaxation Data for 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate (ANA) | |

| Parameter | Value/Observation |

| Temperature Range | -130 to 0 °C acs.org |

| Frequency Range | 10⁻⁴ to 10² kHz acs.org |

| α-Relaxation Peak (1 Hz) | -43 °C acs.org |

| Sub-glass Relaxations | Two Debye-type peaks observed, related to conformational transitions. csic.es |

Computational and Theoretical Chemistry Studies of Ethyl 2 Naphthylacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of ethyl 2-naphthylacetate at the atomic level. These methods allow for a detailed analysis of the molecule's electronic landscape and its implications for chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining the optimized molecular geometry and total energy of this compound. By employing functionals like B3LYP with various basis sets, researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netelixirpublishers.com For instance, DFT calculations can reveal the precise spatial arrangement of the naphthyl group relative to the acetate (B1210297) moiety, which is crucial for understanding its chemical behavior.

DFT calculations also provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the three-dimensional shape, which influences physical and chemical properties. |

| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Allows for the comparison of the stability of different conformations or isomers. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to act as an electron donor in chemical reactions. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Reflects the ability to act as an electron acceptor in chemical reactions. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. researchgate.net |

Prediction of Spectroscopic Properties (e.g., UV/Vis Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including the UV/Vis spectra of this compound. faccts.de These calculations can forecast the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. lumenlearning.comresearchgate.net

By simulating the electronic transitions between molecular orbitals, TD-DFT can help assign the observed absorption bands to specific electronic excitations, such as π → π* transitions within the naphthalene (B1677914) ring. lumenlearning.com The accuracy of these predictions is often enhanced by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

| Spectroscopic Parameter | Computational Prediction | Experimental Correlation |

| λmax (Wavelength of Maximum Absorbance) | Calculated from the energy difference between the ground and excited states. | Corresponds to the peaks in the experimental UV/Vis spectrum. lumenlearning.com |

| Oscillator Strength | A measure of the probability of an electronic transition. | Relates to the molar absorptivity (ε) or intensity of the absorption band. |

| Electronic Transitions | Identification of the orbitals involved in the excitation (e.g., HOMO to LUMO). | Provides a theoretical basis for the assignment of spectral bands. faccts.de |

Molecular Modeling and Simulation of Conformational Landscapes

The flexibility of the ethyl acetate side chain in this compound gives rise to multiple possible conformations. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to explore this conformational landscape. rsc.org These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. rsc.org

Conformational analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them. libretexts.org For this compound, this involves studying the rotation around the single bonds connecting the naphthyl group, the methylene (B1212753) bridge, and the ester group. The relative populations of different conformers at a given temperature can be estimated from their calculated energies. For a related compound, 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate, molecular dynamics simulations have shown that the preferred orientation for the Car–CH2 bond is when the plane of the Car–CH2–C* bonds is nearly perpendicular to the aromatic group. rsc.org

Intermolecular Interactions and Binding Studies

Understanding the intermolecular interactions of this compound is key to predicting its behavior in condensed phases and its binding affinity to other molecules. Computational methods can quantify various non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding. The naphthalene moiety allows for π-π stacking interactions with other aromatic systems.

Techniques like Atoms in Molecules (AIM) theory can be used to analyze the electron density distribution and characterize the nature and strength of these interactions. nih.govrsc.org Molecular docking simulations can predict how this compound might bind to the active site of an enzyme or a receptor, providing insights into its potential biological activity. These studies are crucial for structure-activity relationship (SAR) analyses.

Quantitative Structure-Property Relationships (QSPR) for Naphthyl Acetates

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. lew.ronih.gov For naphthyl acetates, QSPR models can be developed to predict properties like boiling point, refractive index, or chromatographic retention times based on calculated molecular descriptors. lew.ronih.govnih.gov

These descriptors, which can be topological, geometrical, or electronic, are derived from the molecular structure. mdpi.com By applying statistical methods such as multiple linear regression or machine learning algorithms, a predictive model is built. nih.govresearchgate.net Such models are valuable for estimating the properties of new, unsynthesized naphthyl acetate derivatives, thereby guiding the design of compounds with desired characteristics.

Applications of Ethyl 2 Naphthylacetate in Contemporary Organic Synthesis

Ethyl 2-Naphthylacetate as a Strategic Building Block in Complex Molecule Synthesis

The rigid and sterically defined naphthyl group, combined with the synthetically flexible ethyl acetate (B1210297) portion, renders this compound an important starting point for the construction of intricate molecular architectures. Its derivatives have been successfully incorporated into the total synthesis of natural products and other complex bioactive molecules.

A notable example is the use of a related naphthyl acetate derivative in the total synthesis of (±)-Nudenoic acid. In this synthesis, an ethyl acetate moiety attached to a substituted naphthyl core serves as a crucial intermediate, which is further elaborated to construct the target molecule's complex framework. nycu.edu.tw The synthesis involves a key step where the ethyl ester is hydrolyzed to the corresponding carboxylic acid, demonstrating the utility of the ester as a masked carboxyl group. nycu.edu.tw

Furthermore, the core structure of 2-naphthylacetic acid, the parent acid of this compound, is utilized in multicomponent reactions. For instance, in the Ugi reaction, 2-naphthylacetic acid can be employed as the acid component to generate complex N-acyl hydroxyphenylglycine amides, which are polyphenolic amino acid derivatives. uminho.pt This highlights the role of the naphthylacetate scaffold in rapidly building molecular complexity from simple precursors.

The Reformatsky reaction provides another avenue for incorporating the naphthylacetate structure. Ethyl 2-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetate, prepared from 2-tetralone (B1666913) and ethyl bromoacetate (B1195939), serves as a precursor to 3,4-dihydro-2-naphthylacetic acid, a valuable synthetic intermediate. researchgate.net These examples underscore the strategic importance of the this compound framework in providing access to diverse and complex molecular targets.

Table 1: Examples of Complex Molecules Synthesized Using Naphthylacetate Scaffolds

| Target Molecule/Class | Precursor Derived from Naphthylacetate | Synthetic Strategy | Reference |

|---|---|---|---|

| (±)-Nudenoic Acid | Ethyl 2-[rel-(4aR,8R,8aR)-4,8a-Dimethyl-1,2,3,4,4a,7,8,8a)-octahydro-4a-naphthyl)acetate | Total Synthesis | nycu.edu.tw |

| N-acyl hydroxyphenylglycine amides | 2-Naphthylacetic acid | Ugi Multicomponent Reaction | uminho.pt |

| 3,4-Dihydro-2-naphthylacetic acid | Ethyl 2-hydroxy-1,2,3,4-tetrahydro-2-naphthylacetate | Reformatsky Reaction | researchgate.net |

| Polyhydroxyhalohydrins | rac-3,4-trans-Dichloro-1,2,3,4-tetrahydro-2-naphthyl acetate | Stereocontrolled Synthesis | iucr.orgnih.gov |

Precursor for Advanced Synthetic Intermediates

This compound and its parent acid are frequently used as starting materials for the synthesis of more advanced and functionally rich intermediates. These intermediates are pivotal in various fields, including medicinal chemistry and materials science.

One key application is the synthesis of prodrugs. For example, 6-methoxy-2-naphthylacetic acid (6-MNA), a derivative of 2-naphthylacetic acid, is converted into a series of piperazinylalkylester prodrugs. nih.gov The synthesis involves creating bromoalkyl esters of 6-MNA, such as 2-bromoethyl 2-(6-methoxy-2-naphthyl)acetate, which then react with various substituted piperazines to yield the final prodrugs. nih.gov This process showcases the conversion of the basic naphthylacetate structure into more complex molecules designed for specific biological applications.

The compound also serves as a precursor for creating other reactive intermediates. The Arndt-Eistert reaction, a classic method for one-carbon homologation of carboxylic acids, can be used to synthesize ethyl 1-naphthylacetate (B1228651) from 1-naphthoyl chloride. orgsyn.org In a modified procedure, 1-naphthoyl chloride is first converted to 1-(diazoacetyl)naphthalene, which then undergoes a silver benzoate-catalyzed rearrangement in ethanol (B145695) to yield the final ester. orgsyn.org This positions ethyl naphthylacetate itself as a key synthetic intermediate accessible through established methodologies.

Furthermore, the naphthylacetate scaffold can be elaborated into more complex structures for biological evaluation. Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate is an example of a molecule built upon this framework, which is explored for its potential therapeutic properties. Its synthesis involves the alkylation of 2-naphthol (B1666908) with ethyl bromoacetate, followed by further functionalization, demonstrating the step-wise construction of advanced intermediates from simpler naphthyl precursors.

Table 2: Synthesis of Advanced Intermediates from Naphthylacetates

| Starting Material | Reagents | Intermediate Formed | Application | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-naphthylacetic acid | 2-Bromoethanol, EDC, DMAP | 2-Bromoethyl 2-(6-methoxy-2-naphthyl)acetate | Prodrug Synthesis | nih.gov |

| 1-Naphthoyl chloride | Diazomethane, Triethylamine (B128534), Ethanol, Silver benzoate | Ethyl 1-naphthylacetate | Arndt-Eistert Homologation | orgsyn.org |

| 2-Naphthol | Ethyl bromoacetate, Thiosemicarbazide | Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate | Synthesis of Bioactive Molecules |

Role in Ester Metathesis and Transesterification Reactions

Ester metathesis and transesterification are powerful reactions for the interconversion of esters and are widely used in both laboratory and industrial settings. While direct studies on this compound in ester metathesis are not extensively documented, the reactivity of the closely related 2-naphthyl acetate in transesterification and hydrolysis reactions provides significant insight.

Transesterification involves the exchange of the alcohol portion of an ester. The kinetics of hydrolysis, the reverse of esterification, of 2-naphthyl acetate have been studied using enzymes like α-chymotrypsin in various microemulsion systems. researchgate.net Such enzymatic processes are a form of transesterification where water acts as the nucleophile.

Chemical catalysis is also highly effective for these transformations. The acetylation of 2-naphthol with acetic acid, catalyzed by nickel nitrate (B79036), produces 2-naphthyl acetate in excellent yields. researchgate.net This reaction is essentially the reverse of transesterification with acetic acid. The study highlights that nickel nitrate is a superior catalyst compared to other nickel salts for this transformation. researchgate.net Heterogeneous catalysts, such as Na2Si2O5, have proven effective for the transesterification of simple esters like ethyl acetate with various alcohols. ntnu.no Similarly, CaO is a robust catalyst for the high-temperature transesterification of vegetable oils with ethanol to produce fatty acid ethyl esters. nih.gov These examples establish a strong precedent for the feasibility of using this compound in similar chemically catalyzed transesterification reactions to generate other naphthylacetyl esters.

Table 3: Catalytic Systems for Transesterification and Related Reactions

| Substrate | Catalyst | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-Naphthyl acetate | α-Chymotrypsin | Enzymatic Hydrolysis | Enzyme activity studied in reverse micelles. | researchgate.net |

| 2-Naphthol | Nickel nitrate | Acetylation | High selectivity and yield for 2-naphthyl acetate. | researchgate.net |

| Ethyl acetate | Na2Si2O5 | Transesterification | Effective heterogeneous catalyst for producing mono-transesterification products. | ntnu.no |

| Vegetable Oils | CaO | Transesterification | High conversion to fatty acid ethyl esters at elevated temperatures. | nih.gov |

Chiral Auxiliaries and Ligand Development Based on Naphthyl Acetate Scaffolds

The development of chiral ligands and auxiliaries is at the heart of asymmetric catalysis. The rigid, well-defined structure of the naphthalene (B1677914) core makes it an excellent scaffold for designing molecules that can effectively control the stereochemical outcome of a reaction. Derivatives of naphthylacetic acid are prominent in this area.

The carboxylate group of naphthylacetic acids can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions, making them versatile ligands for constructing metal-organic frameworks and coordination complexes. mdpi.com This coordinating ability is fundamental to their use in catalysis.

Specifically, chiral derivatives are used to induce asymmetry. For instance, (S)-2-(2-Naphthyl)glycolic acid, which can be synthesized from 2-naphthylacetic acid, is employed as a chiral auxiliary in the asymmetric synthesis of pharmaceuticals. vulcanchem.com The development of chiral ligands often involves incorporating the naphthylmethyl group. A bidentate ligand, 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine, has been synthesized and characterized, demonstrating the use of the naphthylmethyl unit as a key structural component. scholarscentral.com More complex tetradentate ligands have also been built by connecting two bidentate pyrazolyl-pyridine units to a 1,8-naphthyl core, which then form unusual dodecanuclear coordination cages with metal ions like Co(II), Cu(II), and Cd(II). nih.gov

The development of chiral ligands can also be achieved by resolving racemic mixtures using a chiral naphthyl-containing molecule. For example, a racemic bidentate phosphine (B1218219) ligand was successfully resolved by forming diastereomeric palladium(II) complexes with orthometallated (R)-dimethyl[1-(1-naphthyl)ethyl]amine as a chiral auxiliary. rsc.org This demonstrates the power of the chiral naphthyl scaffold in separating enantiomers.

Table 4: Naphthyl Acetate Scaffolds in Chiral Ligand and Auxiliary Design

| Ligand/Auxiliary Type | Scaffold Origin | Application | Key Feature | Reference |

|---|---|---|---|---|

| Bidentate N,N-Ligand | Naphthalen-2-ylmethyl group | Coordination Chemistry | Forms a pyrazolyl-pyridine ligand. | scholarscentral.com |

| Tetradentate N-donor Ligand | 1,8-Naphthyl core | Supramolecular Chemistry | Forms dodecanuclear coordination cages. | nih.gov |

| Chiral Resolving Agent | (R)-Dimethyl[1-(1-naphthyl)ethyl]amine | Asymmetric Synthesis | Separates racemic phosphine ligands via diastereomeric Pd(II) complexes. | rsc.org |

| Chiral Auxiliary | (S)-2-(2-Naphthyl)glycolic acid | Asymmetric Synthesis | Precursor for enantiopure compounds. | vulcanchem.com |

Development of Novel Synthetic Methodologies Utilizing this compound

This compound and its precursors are not only used within existing synthetic frameworks but are also central to the development of new and improved synthetic methods. These methodologies often aim for higher efficiency, better yields, milder reaction conditions, and greater environmental compatibility.

A prime example of such innovation is the ultrasonically promoted synthesis of ethyl 2-(naphthalen-2-yloxy)acetate. bcrec.id This method utilizes the reaction of β-naphthol and ethyl 2-bromoacetate under solid-liquid phase transfer catalysis conditions, significantly accelerated by ultrasound irradiation. The study found that the combination of a phase transfer catalyst (tetrabutylammonium bromide) and ultrasound resulted in a several-fold rate enhancement compared to the conventional silent reaction. bcrec.id This represents a significant methodological improvement, offering a rapid and efficient route to naphthyloxyacetates.

Improvements to classic reactions also constitute novel methodology. The synthesis of ethyl 1-naphthylacetate via a modified Arndt-Eistert reaction, which uses triethylamine in the formation of the intermediate diazo ketone, allows the reaction to be performed on a larger scale with more reproducible results than the original protocol. orgsyn.org

Furthermore, the development of environmentally friendly protocols is a major focus of modern synthetic chemistry. An efficient and selective route for the acetylation of 2-naphthol to 2-naphthyl acetate has been developed using a catalytic amount of nickel nitrate in the absence of other additives. researchgate.net This method avoids the use of stoichiometric and often corrosive reagents, offering a greener alternative for synthesizing the naphthyl acetate core structure.

Table 5: Novel Synthetic Methodologies Involving Naphthylacetates

| Methodology | Substrates | Key Innovation | Advantage | Reference |

|---|---|---|---|---|

| Ultrasound-Promoted Synthesis | β-Naphthol, Ethyl 2-bromoacetate | Use of ultrasound with phase transfer catalysis | Significant rate enhancement, high efficiency. | bcrec.id |

| Modified Arndt-Eistert Reaction | 1-Naphthoyl chloride, Diazomethane, Ethanol | Use of triethylamine to improve diazo ketone formation | More reproducible, suitable for larger scale. | orgsyn.org |

| Green Acetylation | 2-Naphthol, Acetic acid | Catalytic Nickel nitrate | High chemoselectivity, simple work-up, avoids harsh reagents. | researchgate.net |

Integration of Green Chemistry Principles in Ethyl 2 Naphthylacetate Research

Waste Prevention and Atom Economy in Production

A core tenet of green chemistry is the prevention of waste, a concept quantified by the principle of atom economy. google.com Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.comscience-revision.co.uk Ideally, reactions should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. numberanalytics.com

In the context of ethyl 2-naphthylacetate synthesis, traditional methods like the Fischer-Speier esterification of 2-naphthylacetic acid with ethanol (B145695) produce water as a byproduct. wikipedia.orgorganic-chemistry.org While this method is well-established, the formation of a byproduct inherently lowers the atom economy. revise.im Addition reactions, which have a theoretical atom economy of 100%, are the most efficient in this regard as all reactant atoms are incorporated into the product. revise.imthesciencehive.co.uk

To enhance atom economy in the production of this compound, research has explored alternative synthetic routes. For instance, the direct addition of reactants without the formation of co-products would be an ideal, though often challenging, approach. Another strategy involves identifying uses for any byproducts generated, thereby transforming potential waste into valuable materials. revise.im

The following table provides a theoretical comparison of atom economy for different types of reactions that could be conceptualized for this compound synthesis.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Fischer-Speier Esterification | 2-Naphthylacetic acid, Ethanol | This compound | Water | < 100% |

| Hypothetical Addition Reaction | Hypothetical Reactant A, Hypothetical Reactant B | This compound | None | 100% |

This table is for illustrative purposes to demonstrate the concept of atom economy.

The pursuit of higher atom economy in this compound synthesis is a continuous effort, driving innovation in reaction design and catalyst development. numberanalytics.com

Design for Safer Solvents and Auxiliaries in Synthesis and Work-up

The selection of solvents and auxiliary substances is a critical aspect of green chemistry, aiming to minimize their environmental impact and potential harm to human health. usc.edu Traditional organic solvents are often volatile, flammable, and toxic. pharmacyjournal.in Research into the synthesis of this compound has explored the use of safer alternatives.

One area of investigation involves solvent replacement. For example, solvents like benzene (B151609), a known carcinogen, can be replaced with less hazardous alternatives such as toluene. usc.edu In chromatographic purification steps, which are often necessary in synthesis, dichloromethane (B109758) can be substituted with mixtures like ethyl acetate (B1210297)/heptane or ethyl acetate/ethanol. usc.edu

Studies on the synthesis of related compounds have demonstrated the feasibility of using greener solvents. For instance, in the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, chlorobenzene (B131634) was used as the solvent. semanticscholar.org However, the principles of green chemistry encourage the exploration of more benign options. The use of biorenewable solvents, derived from plant-based materials, is a promising avenue. usc.edu Examples include ethanol, which can be produced from the fermentation of biomass, and glycerol. pharmacyjournal.innih.gov

The work-up procedure, which involves the separation and purification of the product, is another area where safer auxiliaries are important. Traditional extraction methods often use large volumes of organic solvents. Research has shown that after the synthesis of a related compound, ethyl 2-(naphthalen-2-yloxy)acetate, the work-up involved extraction with dichloromethane. semanticscholar.org Greener approaches would aim to reduce or eliminate the use of such solvents, potentially through techniques like solid-phase extraction or by designing reactions that yield a product pure enough to not require extensive purification.

The following table summarizes some common hazardous solvents and their greener alternatives relevant to the synthesis of esters.

| Hazardous Solvent | Potential Hazards | Greener Alternative(s) |

| Benzene | Carcinogen, Reproductive Toxicant | Toluene |

| Dichloromethane | Carcinogen | Ethyl acetate/Heptane, Ethyl acetate/Ethanol, 2-MeTHF |

| 1,4-Dioxane | Carcinogen, Peroxide Former | 2-MeTHF, tert-Butyl methyl ether |

| Chloroform | Carcinogen, Reproductive Toxicant | Dichloromethane (as a lesser hazard), Ethyl acetate |

Data sourced from USC Environmental Health & Safety. usc.edu

Energy Efficiency in Reaction Processes

Reducing energy consumption in chemical processes is a key principle of green chemistry, contributing to both environmental and economic sustainability. researchgate.net In the synthesis of this compound and related compounds, several strategies have been employed to improve energy efficiency.

Traditional methods for esterification, such as the Fischer-Speier reaction, often require prolonged heating under reflux conditions, typically for 1 to 10 hours at temperatures ranging from 60–110 °C. wikipedia.org This significant energy input can be a target for optimization.

One approach to enhance energy efficiency is the use of alternative energy sources, such as microwave irradiation and ultrasound. researchgate.net

Microwave-assisted synthesis can significantly reduce reaction times and, consequently, energy consumption. derpharmachemica.comajol.info For example, the synthesis of various heterocyclic compounds has been shown to be much faster under microwave irradiation compared to conventional heating. ajol.info In the synthesis of certain ester derivatives, microwave-assisted methods have been successfully employed. scielo.org.mxnih.gov

Ultrasound-assisted synthesis is another energy-efficient technique. researchgate.net The application of ultrasound can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net Studies on the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate have shown that ultrasound promotion significantly increases the reaction rate compared to conventional stirring. The reaction temperature can also influence the effectiveness of ultrasonication, with higher temperatures generally leading to increased conversion rates. semanticscholar.orghilarispublisher.com

The following table provides a comparative overview of reaction conditions for different heating methods.

| Method | Typical Reaction Time | Typical Temperature | Energy Input |

| Conventional Heating (Reflux) | 1-10 hours wikipedia.org | 60-110 °C wikipedia.org | High |

| Microwave Irradiation | Minutes derpharmachemica.comajol.info | Often higher than conventional, but for a shorter duration | Lower overall |

| Ultrasound Irradiation | Often shorter than conventional | Can be performed at lower temperatures | Lower overall |

By adopting these modern techniques, the synthesis of this compound can be made more energy-efficient, aligning with the principles of green chemistry.

Catalysis for Enhanced Selectivity and Reduced Reagent Use